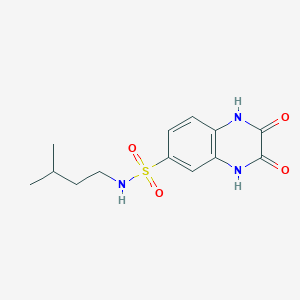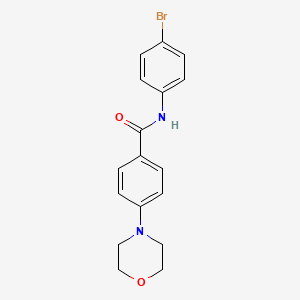
N-(4-bromophenyl)-4-(4-morpholinyl)benzamide
Overview
Description
N-(4-bromophenyl)-4-(4-morpholinyl)benzamide, commonly known as BMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential therapeutic applications in various diseases.
Mechanism of Action
BMB exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For instance, BMB has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. By inhibiting HDAC activity, BMB can alter the expression of genes involved in cancer cell growth and inflammation. BMB has also been shown to inhibit the activity of the protein kinase Akt, which is involved in several cellular processes such as cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
BMB has been found to have several biochemical and physiological effects in the body. For instance, BMB has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. BMB has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to cause oxidative stress and inflammation in the body. In addition, BMB has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
BMB has several advantages for lab experiments. For instance, BMB is relatively easy to synthesize and purify, making it readily available for research purposes. BMB also exhibits potent therapeutic effects at low concentrations, making it an attractive candidate for drug development. However, BMB also has some limitations for lab experiments. For instance, BMB has poor solubility in water, which can make it challenging to administer in vivo. In addition, BMB may exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BMB. For instance, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of BMB. In addition, more studies are needed to evaluate the safety and efficacy of BMB in animal models and clinical trials. Furthermore, the development of novel formulations of BMB that can improve its solubility and bioavailability may enhance its therapeutic potential. Finally, the identification of new targets for BMB may expand its therapeutic applications beyond cancer, inflammation, and neurodegenerative disorders.
In conclusion, BMB is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various diseases, along with its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, make it an attractive candidate for further investigation.
Scientific Research Applications
BMB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that BMB exhibits anti-cancer activity by inhibiting the growth of cancer cells. BMB has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, BMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(4-bromophenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPVPQITIIQJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4849063.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4849069.png)
![2-chloro-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4849090.png)
![1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4849096.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4849097.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849102.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849108.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4849114.png)
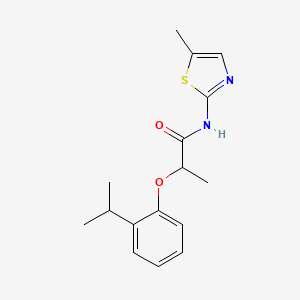
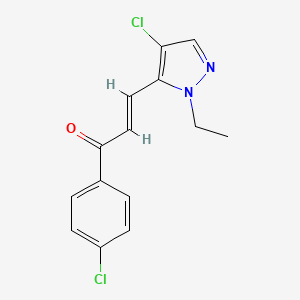
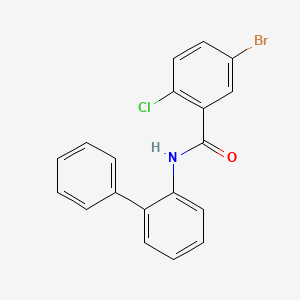
![N-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4849150.png)
![2-(2-chlorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4849159.png)
